molecular formula C9H11ClO B13087084 1-Chloro-2-methoxy-4,5-dimethylbenzene

1-Chloro-2-methoxy-4,5-dimethylbenzene

Cat. No.: B13087084
M. Wt: 170.63 g/mol
InChI Key: OLWVXXIQQCMRKV-UHFFFAOYSA-N
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Description

1-Chloro-2-methoxy-4,5-dimethylbenzene is an organic compound with the molecular formula C9H11ClO It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, a methoxy group, and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-2-methoxy-4,5-dimethylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of 2-methoxy-4,5-dimethylbenzene using chlorine gas in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under controlled conditions to ensure selective chlorination at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-methoxy-4,5-dimethylbenzene undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form phenols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of phenols or other substituted benzene derivatives.

Scientific Research Applications

1-Chloro-2-methoxy-4,5-dimethylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-chloro-2-methoxy-4,5-dimethylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The chlorine atom and methoxy group on the benzene ring influence the compound’s reactivity and selectivity in these reactions. The pathways involved typically include the formation of a sigma complex intermediate, followed by the removal of a proton to restore aromaticity.

Comparison with Similar Compounds

1-Chloro-2-methoxy-4,5-dimethylbenzene can be compared with other similar compounds, such as:

    1-Chloro-2-methoxybenzene: Lacks the additional methyl groups, resulting in different reactivity and applications.

    2-Chloro-4,5-dimethylphenol: Contains a hydroxyl group instead of a methoxy group, leading to different chemical properties.

    1-Bromo-2-methoxy-4,5-dimethylbenzene:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

Molecular Formula

C9H11ClO

Molecular Weight

170.63 g/mol

IUPAC Name

1-chloro-2-methoxy-4,5-dimethylbenzene

InChI

InChI=1S/C9H11ClO/c1-6-4-8(10)9(11-3)5-7(6)2/h4-5H,1-3H3

InChI Key

OLWVXXIQQCMRKV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)Cl)OC

Origin of Product

United States

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